N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

Catalog No.
S12548893
CAS No.
1628530-41-5
M.F
C28H24FN3O6
M. Wt
517.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4...

CAS Number

1628530-41-5

Product Name

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluoro-3-hydroxyphenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C28H24FN3O6

Molecular Weight

517.5 g/mol

InChI

InChI=1S/C28H24FN3O6/c1-36-24-14-19-21(15-25(24)37-2)30-12-9-23(19)38-18-6-3-16(4-7-18)31-26(34)28(10-11-28)27(35)32-17-5-8-20(29)22(33)13-17/h3-9,12-15,33H,10-11H2,1-2H3,(H,31,34)(H,32,35)

InChI Key

ACPMVTQPBYQJIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC(=C(C=C5)F)O

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is a synthetic compound characterized by its complex structure, which includes a cyclopropane ring and multiple functional groups. The molecular formula is C28H24FN3O5C_{28}H_{24}FN_{3}O_{5} with a molecular weight of approximately 501.52 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

The synthesis of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide typically involves several key reactions:

  • Formation of the Cyclopropane Ring: The cyclopropane moiety is introduced through cyclopropanation reactions involving appropriate precursors.
  • Amidation: The introduction of the dicarboxamide functionality is achieved via amidation reactions with suitable amines.
  • Ether Formation: The ether bond between the quinoline derivative and the phenyl group is formed through nucleophilic substitution reactions.

These reactions often require specific conditions, such as temperature control and choice of solvents, to optimize yield and purity .

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide has shown promising biological activities, particularly in cancer research. It exhibits potential as an inhibitor of certain kinases involved in tumor growth and proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit angiogenesis, making it a candidate for further investigation in oncology .

The synthesis methods for this compound are detailed in various patents and research articles. Key steps include:

  • Starting Materials: The synthesis begins with 6,7-dimethoxyquinoline derivatives and phenolic compounds.
  • Reagents: Common reagents include trifluoromethanesulfonic acid and 2,6-dimethylpyridine.
  • Procedure: Typically involves heating the reaction mixture under controlled conditions (e.g., sealed tubes at elevated temperatures) for extended periods (up to 18 hours), followed by purification steps such as column chromatography .

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer agents.
  • Biochemical Research: As a tool for studying kinase activity and signaling pathways in cancer biology.
  • Drug Formulation: Its unique properties may allow it to be formulated into various drug delivery systems .

Interaction studies involving N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide have focused on its binding affinity to specific protein targets. These studies often use techniques like surface plasmon resonance or isothermal titration calorimetry to quantify interactions with kinases or other relevant proteins. Initial findings indicate that the compound may exhibit selective binding characteristics, which could enhance its therapeutic index .

Several compounds share structural similarities with N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. Notable examples include:

Compound NameStructure FeaturesBiological Activity
CabozantinibKinase inhibitor with similar quinoline structureApproved for thyroid cancer
SorafenibContains a quinoline moiety; used in liver cancer treatmentMulti-target kinase inhibitor
LapatinibSimilar aromatic systems; used in breast cancer therapyEGFR and HER2 inhibitor

Uniqueness

The uniqueness of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide lies in its specific combination of functional groups that enhance its selectivity towards certain biological targets compared to other similar compounds. Its cyclopropane structure may also confer distinct pharmacokinetic properties that are advantageous in drug development .

This compound represents a significant area of interest for future research aimed at understanding its full therapeutic potential and mechanisms of action.

XLogP3

5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

517.16491366 g/mol

Monoisotopic Mass

517.16491366 g/mol

Heavy Atom Count

38

UNII

F5HE6AB5AL

Dates

Last modified: 08-09-2024

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